(+)-Epi-isozizaene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

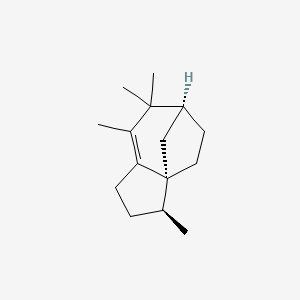

(+)-epi-isozizaene is a sesquiterpene.

Applications De Recherche Scientifique

Designer Cyclases and Product Diversification

The primary application of (+)-epi-isozizaene lies in its potential as a platform for synthetic biology. EIZS can be engineered to produce alternative sesquiterpene products through mutagenesis of its active site residues. This reprogramming allows for the generation of a diverse array of compounds, including those with pharmaceutical and industrial significance.

Key Findings:

- Mutants of EIZS have been developed that can produce various sesquiterpenes, such as bisabolane precursors, which are considered potential substitutes for diesel fuel .

- The wild-type EIZS exhibits high fidelity at lower temperatures (99% yield of this compound at 4°C), but this fidelity decreases at higher temperatures, allowing for the production of multiple minor products .

Table 1: EIZS Mutants and Their Products

| Mutant | Product Generated | Yield (%) | Notes |

|---|---|---|---|

| Wild-type | This compound | 99% | High fidelity at low temperatures |

| F95S | Bisabolane precursors | Varies | Generates monocyclic sesquiterpenes |

| F96M | Sesquisabinene A | 91% | Redirects cyclization pathway effectively |

| F198S | Alternative sesquiterpenes | Varies | Demonstrates chemodiversity |

Antibiotic Precursor

This compound serves as a precursor for the antibiotic albaflavenone, which is produced through subsequent enzymatic transformations involving cytochrome P450 enzymes. The ability to manipulate the biosynthetic pathways leading to this compound opens avenues for developing new antibiotics or enhancing existing ones.

Case Study: Albaflavenone Production

- The conversion of this compound into albaflavenone involves cytochrome P450-catalyzed oxidation processes, demonstrating its significance in antibiotic biosynthesis .

Table 2: Pathways Involving this compound

| Compound | Function | Enzyme Involved |

|---|---|---|

| This compound | Precursor for antibiotics | EIZS |

| Albaflavenone | Antibacterial agent | Cytochrome P450 170A1 |

Biofuel Development

The potential use of sesquiterpenes like this compound as biofuels is an emerging area of research. The production of monocyclic sesquiterpene precursors from engineered EIZS mutants suggests that these compounds could serve as renewable energy sources.

Research Insights:

- The F95S mutant generates a mixture of monocyclic sesquiterpene precursors that could be refined into biofuels . This aligns with global efforts to find sustainable alternatives to fossil fuels.

Table 3: Biofuel Potential of Sesquiterpenes

| Sesquiterpene Precursors | Potential Use |

|---|---|

| Monocyclic bisabolane | Diesel fuel substitute |

| Various engineered products | Renewable energy sources |

Analyse Des Réactions Chimiques

Biosynthetic Cyclization Mechanism

EIZS converts (2E,6E)-farnesyl diphosphate (FPP) into (+)-epi-isozizaene via a multistep carbocation-driven process :

Key steps :

-

Ionization : Mg²⁺-dependent cleavage of FPP’s diphosphate group initiates a transoid allylic carbocation.

-

Cyclization : Sequential 1,10- and 1,6-cyclizations form the tricyclic carbon skeleton.

-

Cation stabilization : Aromatic residues (F95, F96, F198, W203) stabilize intermediates through cation-π interactions .

-

Termination : Deprotonation yields this compound.

| Intermediate Type | Stabilization Mechanism | Critical Residues |

|---|---|---|

| Bisabolyl cation | Cation-π stacking | F95, F96, F198 |

| Tricyclic cation | Hydrophobic contour | W203, Y339 |

Enzyme Structural Dynamics

Crystal structures (PDB: 6AX9, 3LG5) reveal conformational changes essential for catalysis :

-

Open conformation : Ligand-free state (D99N mutant) with a solvent-accessible active site.

-

Closed conformation : Mg²⁺₃-PPᵢ-BTAC-bound state enabling substrate shielding.

Metal coordination : Three Mg²⁺ ions bind PPᵢ, positioning FPP for ionization .

Mutagenesis-Driven Product Diversification

Active site remodeling via aromatic-to-polar substitutions redirects cyclization pathways :

| Mutant | Major Product(s) | Yield (% total) | Catalytic Activity (% WT) |

|---|---|---|---|

| F95S | Bisabolane precursors | 68% | 45% |

| F96H | Sesquisabinene A | 91% | 39% |

| F198S | Hydroxylated tricyclic alcohols | 52% | 28% |

Key findings:

-

F96 substitutions (e.g., F96M/Q/S) convert EIZS into high-fidelity sesquisabinene synthases (>90% product selectivity) .

-

F198 mutations enable water ingress, quenching carbocations to form alcohols .

Computational Insights

QM/MM simulations (PMC10527993) map the reaction coordinate:

Propriétés

Formule moléculaire |

C15H24 |

|---|---|

Poids moléculaire |

204.35 g/mol |

Nom IUPAC |

(1R,2S,8S)-2,6,7,7-tetramethyltricyclo[6.2.1.01,5]undec-5-ene |

InChI |

InChI=1S/C15H24/c1-10-5-6-13-11(2)14(3,4)12-7-8-15(10,13)9-12/h10,12H,5-9H2,1-4H3/t10-,12-,15+/m0/s1 |

Clé InChI |

CYLSPJUZBPWJGC-ITDIGPHOSA-N |

SMILES |

CC1CCC2=C(C(C3CCC12C3)(C)C)C |

SMILES isomérique |

C[C@H]1CCC2=C(C([C@H]3CC[C@@]12C3)(C)C)C |

SMILES canonique |

CC1CCC2=C(C(C3CCC12C3)(C)C)C |

Synonymes |

epi-isozizaene |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.